3,4,5-Triethoxybenzoic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66202. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

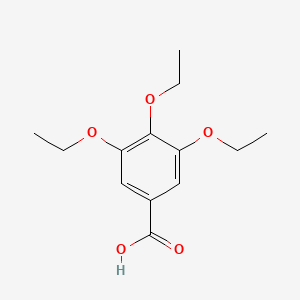

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4,5-triethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5/c1-4-16-10-7-9(13(14)15)8-11(17-5-2)12(10)18-6-3/h7-8H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCENSLDYFDZUMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219992 | |

| Record name | 3,4,5-Triethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6970-19-0 | |

| Record name | 3,4,5-Triethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6970-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Triethoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006970190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6970-19-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5-Triethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-triethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3,4,5 Triethoxybenzoic Acid

Established Synthetic Pathways for 3,4,5-Triethoxybenzoic Acid

The generation of this compound and its derivatives relies on foundational organic reactions. The primary route to the core molecule is through the exhaustive alkylation of gallic acid, while its derivatives are commonly formed via esterification and amidation of the carboxylic acid moiety.

Alkylation Reactions, including Derivations from Gallic Acid

The most fundamental synthesis of this compound begins with 3,4,5-trihydroxybenzoic acid, commonly known as gallic acid. The process involves the alkylation of the three phenolic hydroxyl groups with an ethylating agent. ontosight.ai This transformation is a classic example of the Williamson ether synthesis.

The reaction mechanism involves the deprotonation of the hydroxyl groups by a base, typically a hydroxide (B78521) like sodium hydroxide (NaOH), to form more nucleophilic phenoxide ions. These ions then react with an ethylating agent, such as diethyl sulfate (B86663) or an ethyl halide, in a series of nucleophilic substitution (SN2) reactions to form the ether linkages. The carboxylic acid group is also deprotonated by the base but is typically regenerated upon acidification during the workup step.

A representative, though generalized, pathway based on analogous methylations is detailed below.

Illustrative Synthetic Pathway for this compound

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1. Deprotonation | Gallic Acid, Sodium Hydroxide (NaOH) in water. | Formation of sodium gallate and deprotonation of hydroxyl groups to create nucleophilic phenoxide ions. |

| 2. Ethylation | Diethyl Sulfate ((C₂H₅)₂SO₄), controlled temperature. | The ethylating agent is added to the aqueous solution of deprotonated gallic acid. The phenoxide ions attack the electrophilic ethyl groups. |

| 3. Saponification | Additional NaOH, heating (reflux). | To hydrolyze any ethyl ester that may have formed as a side product, ensuring the final product is the carboxylic acid. |

| 4. Acidification | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄). | Protonation of the carboxylate and any remaining phenoxides to precipitate the final this compound product. |

This table represents a generalized procedure based on well-documented syntheses of alkoxybenzoic acids from gallic acid. orgsyn.orgprepchem.com

Esterification and Amidation Routes for this compound Derivatives

The carboxylic acid functional group of this compound is a key site for chemical modification, allowing for the synthesis of a wide array of ester and amide derivatives. These transformations generally require the activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or amine.

Two primary strategies are employed:

Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive 3,4,5-triethoxybenzoyl chloride, typically by reacting it with thionyl chloride (SOCl₂). The resulting acyl chloride readily reacts with alcohols to form esters or with primary/secondary amines to form amides in high yield. This is a common and efficient method for acylation.

Use of Coupling Agents: Direct condensation of the carboxylic acid with an alcohol or amine can be achieved using dehydrating coupling agents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) activate the carboxylic acid in situ, allowing for mild and efficient amide or ester bond formation. mdpi.commdpi.com

General Methods for this compound Derivatization

| Reaction Type | Method | Reagents | Description |

|---|---|---|---|

| Esterification | Acyl Chloride | 1. Thionyl Chloride (SOCl₂) 2. Alcohol (R-OH), Base (e.g., Pyridine) | The acid is first converted to its acyl chloride, which is then reacted with an alcohol to yield the corresponding ester. |

| Amidation | Acyl Chloride | 1. Thionyl Chloride (SOCl₂) 2. Amine (R-NH₂), Base (e.g., NaOH) | The highly reactive acyl chloride reacts with a primary or secondary amine. The Schotten-Baumann reaction conditions are often used for this transformation. eucalyptus.com.br |

| Amidation | Coupling Agent | Amine (R-NH₂), Coupling Agent (e.g., EDCI, TBTU), Base (e.g., TEA) in an aprotic solvent (e.g., THF, DMF). | The coupling agent activates the carboxylic acid, which then reacts directly with the amine to form the amide bond under mild conditions. mdpi.commdpi.com |

Advanced Synthetic Strategies for Complex Analogs of this compound

This compound serves as a crucial ligand in coordination chemistry for the synthesis of complex, multi-metallic structures. A notable example is the synthesis of novel lanthanide coordination polymers. rsc.orgrsc.org

In this advanced application, this compound (abbreviated as 3,4,5-TEOHBA) is used to create binuclear lanthanide complexes. The synthesis involves the reaction of the deprotonated carboxylate with a lanthanide salt and a secondary ligand, such as 1,10-phenanthroline, which helps to form a stable, multi-coordinate metal center.

Synthesis of Lanthanide Complexes using this compound

| Component | Reagent/Compound | Role |

|---|---|---|

| Primary Ligand | This compound (3,4,5-TEOHBA) | The carboxylate group coordinates with the metal centers, acting as a bridging and chelating ligand. rsc.org |

| Secondary Ligand | 1,10-Phenanthroline (phen) | A chelating agent that coordinates to the lanthanide ion, completing its coordination sphere. rsc.org |

| Metal Source | Lanthanide(III) Chloride Hydrate (B1144303) (LnCl₃·nH₂O) | Provides the central metal ions (e.g., La³⁺, Pr³⁺, Eu³⁺). rsc.org |

| Base | Sodium Hydroxide (NaOH) solution | Deprotonates the carboxylic acid to form the active 3,4,5-triethoxybenzoate ligand. rsc.org |

| Solvent | Ethanol / Water | The reaction medium for dissolving the ligands and metal salts. rsc.org |

The resulting complexes, with the general formula [Ln(3,4,5-TEOBA)₃(phen)]₂, feature intricate structures where the carboxylate groups of the triethoxybenzoate ligand bridge two lanthanide centers. rsc.org

Mechanistic Investigations of Synthetic Routes

The mechanisms underlying the synthesis of this compound and its derivatives are well-established in fundamental organic chemistry.

Alkylation of Gallic Acid: The formation of the three ether linkages proceeds via the Williamson ether synthesis mechanism. This involves the SN2 nucleophilic attack of the phenoxide ions (generated by deprotonating gallic acid's hydroxyl groups) on the primary carbon of the ethylating agent (e.g., diethyl sulfate). The reaction proceeds sequentially for the three hydroxyl groups.

Esterification and Amidation: These transformations follow the nucleophilic acyl substitution pathway. When using an acyl chloride intermediate, the highly electrophilic carbonyl carbon is attacked by the nucleophilic alcohol or amine. The subsequent loss of the chloride leaving group forms the ester or amide. When using coupling agents like EDCI, the agent first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is an excellent leaving group. This activated intermediate is then readily attacked by the amine or alcohol nucleophile to forge the new amide or ester bond.

Specific mechanistic studies focusing exclusively on this compound are not prominent in the literature; however, the reaction pathways are directly analogous to those extensively studied for other benzoic acids.

Green Chemistry Approaches in the Synthesis of this compound

While specific literature on green chemistry applications for this compound is limited, principles applied to its trimethoxy analog suggest viable, more environmentally friendly routes. A key area for improvement is the replacement of hazardous alkylating agents.

For the synthesis of 3,4,5-trimethoxybenzoic acid, dimethyl carbonate has been presented as a greener alternative to the highly toxic dimethyl sulfate. google.com By analogy, diethyl carbonate (DEC) could serve as a non-toxic, environmentally benign ethylating agent for the synthesis of this compound from gallic acid. The reaction would likely require a catalyst, such as potassium carbonate, and elevated temperatures.

Furthermore, the use of ionic liquids as catalysts and solvents has been patented for the synthesis of related 2,3,4-trimethoxybenzoic acid, offering another potential green strategy that avoids volatile organic solvents and can facilitate catalyst recycling. google.com Applying such methods could significantly reduce the environmental impact of this compound production.

Advanced Structural Characterization and Spectroscopic Analysis of 3,4,5 Triethoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 3,4,5-triethoxybenzoic acid, both ¹H and ¹³C NMR provide detailed information about its chemical environment.

In a study of lanthanide complexes with this compound, the ¹H NMR spectrum of the free ligand was recorded. The spectrum shows characteristic signals for the aromatic protons and the ethoxy groups. The disappearance of the chemical shift corresponding to the carboxylic acid proton in the complex confirms its coordination to the lanthanide metal. foodb.ca

The ¹³C NMR spectrum provides further structural confirmation, with distinct signals for the carboxylic carbon, the aromatic carbons, and the carbons of the ethoxy groups. foodb.ca

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.33 | s | 2H | Aromatic C-H |

| 4.10 | q | 6H | -O-CH₂- |

| 1.38 | t | 9H | -CH₃ |

| 12.5 (approx.) | br s | 1H | -COOH |

| Data sourced from Qi et al., 2014. foodb.ca |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 169.4 | C=O (Carboxylic acid) |

| 154.3 | C-O (Aromatic) |

| 143.3 | C-O (Aromatic) |

| 127.2 | C-C (Aromatic) |

| 108.1 | C-H (Aromatic) |

| 61.1 | -O-CH₂- |

| 14.7 | -CH₃ |

| Data sourced from Qi et al., 2014. foodb.ca |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For 3,4,5-trimethoxybenzoic acid, the IR spectrum shows a characteristic band for the C=O stretching of the carboxylic acid group at approximately 1684 cm⁻¹. researchgate.net Other significant bands include those for the O-H stretching of the carboxylic acid, C-O stretching of the ether groups, and various aromatic C-H and C=C vibrations. The formation of metal complexes with 3,4,5-trimethoxybenzoic acid leads to noticeable shifts in the carbonyl stretching frequency, indicating coordination. researchgate.net Similar vibrational modes are expected for this compound, with potential shifts in frequencies due to the difference in the alkyl groups of the ether linkages. The NIST Chemistry WebBook indicates the availability of an IR spectrum for this compound, which would be essential for a definitive vibrational analysis. nist.gov

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of a compound. The NIST Chemistry WebBook lists the availability of an electron ionization (EI) mass spectrum for this compound. nist.gov

Analysis of the mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of this compound (C₁₃H₁₈O₅), which is 254.28 g/mol . Common fragmentation patterns for benzoic acid derivatives include the loss of the carboxylic acid group (-COOH) and cleavage of the ether bonds. For this compound, fragmentation would likely involve the loss of ethoxy groups (-OC₂H₅) and ethylene (B1197577) fragments (-C₂H₄) from the ethoxy chains.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

A study by Perez et al. in 2014 reported the crystal structure of this compound. The analysis revealed that the compound crystallizes in a head-to-head dimer synthon, where two molecules are linked by hydrogen bonds between their carboxylic acid groups. nist.gov The study aimed to rationalize the molecular factors influencing the crystal packing of various alkoxy-substituted benzoic acids. nist.gov

In the case of this compound, the substitution at all three positions (3, 4, and 5) leads to a reduction in the interaction scheme primarily to stacking contacts, with the resulting columns of molecules being essentially non-interacting. nist.gov

Table 3: Selected Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Not specified in abstract |

| Space Group | Not specified in abstract |

| Key Feature | H-bonded head-to-head dimer |

| Packing | Stacking contacts forming columns |

| Data interpreted from Perez et al., 2014. nist.gov |

Spectroscopic Studies on Intermolecular Interactions

The solid-state structure of this compound is dominated by intermolecular hydrogen bonding and π-π stacking interactions, as revealed by X-ray crystallography. nist.gov The primary and most stable supramolecular synthon is the hydrogen-bonded dimer formed between the carboxylic acid moieties of two molecules. nist.gov

While specific spectroscopic studies dedicated solely to the intermolecular interactions of this compound are not prevalent in the searched literature, the crystallographic data provides a solid foundation for understanding these forces. The formation of the head-to-head dimer through hydrogen bonds is a common feature for benzoic acids. nist.gov

Computational Chemistry and Theoretical Studies of 3,4,5 Triethoxybenzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and chemical reactivity of molecules. Such studies on 3,4,5-trimethoxybenzoic acid have provided insights into its fundamental properties, which can be extrapolated to its triethoxy analog.

DFT computations are used to determine key reactivity parameters based on Koopmans' theorem. These parameters help predict how a molecule will behave in chemical reactions. For instance, the dipole moment is a measure of molecular polarity and reactivity; a higher dipole moment often correlates with greater reactivity. nih.gov In one study, the dipole moment for 2,5-dihydroxybenzoic acid was calculated to be 4.62, indicating higher polarity and reactivity compared to octyl gallate at 1.31. nih.gov

Analysis of 3,4,5-trimethoxybenzoic acid and its derivatives reveals that the three electron-donating methoxy (B1213986) groups significantly influence the electronic distribution on the aromatic ring, stabilizing carbocation intermediates in reactions like esterification. This electronic effect is expected to be similar, if slightly more pronounced, in 3,4,5-triethoxybenzoic acid due to the inductive effect of the ethyl groups.

| Parameter | Description | Relevance to this compound |

| Dipole Moment | A measure of the net molecular polarity. | The arrangement of the polar carboxyl and ether groups would result in a significant dipole moment, influencing its solubility and interaction with polar molecules. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. The energy gap indicates chemical reactivity. | The HOMO-LUMO gap would provide a theoretical measure of its kinetic stability and reactivity in chemical processes. |

| Electron Density | Distribution of electrons across the molecule. | The electron-donating ethoxy groups increase electron density on the benzene (B151609) ring, activating it towards electrophilic substitution. |

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or enzyme. These methods have been extensively applied to 3,4,5-trimethoxybenzoic acid to explore its therapeutic potential.

Molecular Docking Studies: Docking studies have investigated the binding affinity of 3,4,5-trimethoxybenzoic acid with several key biological targets. For example, in a virtual screening study against glioblastoma multiforme, it was docked into the active site of protein tyrosine phosphatase receptor-type Z (PTPRZ), showing a binding energy of -5.1 kcal/mol. researchgate.net The interactions were stabilized by polar and nonpolar contacts with residues such as ASN1960, PHE1984, and TYR1896. nih.gov Other studies have explored its potential as an inhibitor for bacterial efflux pumps, like NorA and AcrAB-TolC, which are involved in antibiotic resistance. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations are often used to validate the stability of ligand-receptor complexes predicted by docking. These simulations model the movement of atoms over time, providing insights into the conformational changes and energy fluctuations of the complex in a simulated physiological environment. researchgate.netnih.gov For example, MD simulations have been used to confirm the stable binding of compounds identified through docking within the active sites of bacterial proteins, reinforcing the potential of these compounds as anti-infectives. nih.gov

For this compound, it is hypothesized that the larger, more flexible ethoxy groups could lead to different binding conformations and potentially stronger hydrophobic interactions within a receptor's binding pocket compared to the methoxy analog. However, this increased bulk could also introduce steric hindrance, possibly reducing binding affinity depending on the size and shape of the active site.

| Target Protein | Organism/Disease | Docking Score (kcal/mol) for 3,4,5-Trimethoxybenzoic Acid | Key Interacting Residues | Reference |

| PTPRZ | Glioblastoma Multiforme | -5.1 | ASP1164, PRO1158, MET1160 | researchgate.net |

| SARS-CoV-2 Main Protease | COVID-19 | - | Not specified | nih.govmdpi.com |

| NorA Efflux Pump (Homology Model) | Staphylococcus aureus | - | Not specified | mdpi.com |

| AcrB Efflux Pump | Salmonella enterica | - | Not specified | mdpi.com |

Computational Structure-Activity Relationship (SAR) Modeling

Computational Structure-Activity Relationship (SAR) modeling seeks to correlate the chemical structure of a compound with its biological activity. These models are crucial in drug discovery for optimizing lead compounds to enhance efficacy and reduce toxicity.

SAR studies on derivatives of 3,4,5-trimethoxybenzoic acid indicate that modifications to its structure can significantly impact its biological effects. For example, creating amide derivatives with an aliphatic chain and amine functional groups was explored to enhance inhibitory activity against bacterial efflux pumps. mdpi.com Docking studies predicted that derivatives containing these features had better docking scores. mdpi.com Similarly, the synthesis of piplartine analogs, using 3,4,5-trimethoxybenzoic acid as a starting material, has been guided by molecular modeling to evaluate their potential as anticancer agents. mdpi.com These studies suggest that the trimethoxybenzoyl moiety is a key pharmacophore that can be systematically modified.

For this compound, a similar SAR approach would be viable. Computational modeling could be used to predict how variations, such as altering the length of the ester chain or introducing different functional groups to the aromatic ring, would affect its binding affinity to specific targets. Such studies would guide the synthesis of novel derivatives with potentially enhanced biological activity.

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are frequently used to predict spectroscopic properties (e.g., NMR, IR, UV-Vis) and analyze the conformational landscape of molecules.

Spectroscopic Prediction: Quantum chemical calculations can predict the vibrational frequencies corresponding to IR spectra and the chemical shifts for ¹H and ¹³C NMR spectra. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. For instance, the structure of 2,6-diiodo-3,4,5-trimethoxybenzoic acid was confirmed by comparing its experimental FT-IR, ¹H NMR, and ¹³C NMR spectra with the optimized structure and harmonic vibrational frequencies predicted by quantum chemical calculations. researchgate.net

Conformational Analysis: The conformation of 3,4,5-trialkoxybenzoic acids is influenced by the interplay of intermolecular interactions. X-ray crystallography has shown that in the solid state, this compound forms hydrogen-bonded head-to-head dimers, a common synthon for benzoic acids. conicet.gov.ar The crystal structure of a dinuclear ruthenium(II,III) complex with 3,4,5-triethoxybenzoate ligands has also been determined, revealing a zig-zag one-dimensional chain. ichem.md In a dichloromethane (B109758) solution, this complex exhibits UV-vis absorption bands at 310 nm and a shoulder around 294 nm, which are similar to the bands observed for the free this compound ligand (272 nm and a shoulder at 296 nm). ichem.md

| Technique | Predicted/Analyzed Property | Findings for Trialkoxybenzoic Acids | Reference |

| Quantum Calculations | FT-IR, ¹H NMR, ¹³C NMR spectra | Used to confirm the structure of synthesized derivatives of 3,4,5-trimethoxybenzoic acid. | researchgate.net |

| X-ray Crystallography | Solid-state conformation | This compound forms H-bonded dimers. | conicet.gov.ar |

| UV-Vis Spectroscopy | Electronic transitions | This compound in CH₂Cl₂ shows a band at 272 nm and a shoulder at 296 nm. | ichem.md |

Solvation Models and Thermodynamic Predictions

Computational models are essential for predicting the solubility and thermodynamic properties of compounds in different environments.

Solvation Models: The Abraham solvation parameter model is a linear free-energy relationship used to describe and predict the solubility of compounds in various solvents. This model has been successfully applied to 3,4,5-trimethoxybenzoic acid, which is believed to exist predominantly in its monomeric form in the 34 organic solvents studied. tandfonline.comresearchgate.net Experimental solubility data were used to calculate the Abraham model solute descriptors for the monomeric form of the acid. tandfonline.comresearchgate.net The derived descriptors were able to back-calculate the observed solubility data to within 0.10 log units, demonstrating the model's accuracy. tandfonline.com This approach could be similarly applied to this compound to predict its solubility in a wide range of solvents, which is critical for purification processes like recrystallization and for formulation development.

Thermodynamic Predictions: The thermodynamics of binding between a ligand and a protein can be investigated using spectroscopic methods combined with theoretical calculations. For the interaction between 3,4,5-trimethoxybenzoic acid and bovine serum albumin (BSA), fluorescence spectroscopy was used to determine the thermodynamic parameters ΔH (enthalpy change), ΔG (Gibbs free energy change), and ΔS (entropy change). researchgate.netebi.ac.uk The results indicated that electrostatic interactions play a significant role in stabilizing the complex. researchgate.netebi.ac.uk These thermodynamic data are crucial for understanding the driving forces behind protein-ligand binding and can inform the design of molecules with improved pharmacokinetic properties.

| Model/Method | Property Predicted | Findings for 3,4,5-Trimethoxybenzoic Acid | Relevance to this compound | Reference |

| Abraham Solvation Model | Solubility in organic solvents | Accurately described solubility in 29 different organic solvents. | The model could be parameterized to predict the solubility of the triethoxy analog. | tandfonline.comresearchgate.net |

| Fluorescence Spectroscopy & Thermodynamics | Binding affinity and forces (ΔG, ΔH, ΔS) | Interaction with bovine serum albumin is spontaneous and primarily driven by electrostatic forces. | A similar approach could quantify its binding to plasma proteins, a key pharmacokinetic parameter. | researchgate.netebi.ac.uk |

Based on a comprehensive review of available scientific literature, there is insufficient specific research data on the biological and pharmacological properties of This compound to construct the detailed article as requested.

Extensive searches for the antibacterial, antifungal, antiviral, anticancer, and apoptosis-inducing activities of this compound did not yield the specific experimental results necessary to populate the outlined sections. The available research predominantly focuses on the related compound, 3,4,5-Trimethoxybenzoic acid , which has a different chemical structure and distinct biological activities.

Therefore, it is not possible to provide a scientifically accurate article on "this compound" that adheres to the strict outline and content requirements of the request. The specific data for the subsections on antimicrobial research and anticancer research for this particular compound are not available in the public domain based on the conducted searches.

Biological and Pharmacological Research of 3,4,5 Triethoxybenzoic Acid

Anticancer and Antiproliferative Research

Anti-angiogenic Properties

Research specifically investigating the anti-angiogenic properties of 3,4,5-triethoxybenzoic acid is limited. However, the structurally related 3,4,5-trimethoxyphenyl moiety is a key component in many compounds that are known to inhibit tubulin polymerization, a process crucial for cell division and a target for anti-cancer therapies. researchgate.net Microtubule targeting agents can inhibit tumor angiogenesis by affecting endothelial cells directly or through indirect actions on cancer cells. researchgate.net For instance, a molecular docking study identified the closely related 3,4,5-trimethoxybenzoic acid as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.gov While these findings suggest a potential avenue for research, direct experimental evidence of the anti-angiogenic effects of this compound is currently not available in the scientific literature.

Antioxidant Research and Redox Modulation

There is a lack of direct experimental studies on the antioxidant capacity and redox modulating effects of this compound. The antioxidant properties of its parent compound, gallic acid, and the related 3,4,5-trimethoxybenzoic acid are well-established. targetmol.compsu.edu Gallic acid and its derivatives are known to act as free radical scavengers. psu.edu For instance, in a study comparing various gallic acid derivatives, the number and position of hydroxyl groups were found to be important for free radical scavenging efficiency. psu.edu While the triethoxy substitution in this compound differentiates it from these compounds, the shared core structure suggests that it may possess antioxidant properties, though this remains to be experimentally validated.

Neurobiological Research

Specific studies on the neuroprotective potential of this compound are not currently available. However, research into structurally related compounds provides some context. For example, derivatives of 3,4,5-trimethoxybenzoic acid have been investigated for their neuroprotective effects. One study showed that a conjugate of 3,4,5-trimethoxybenzoic acid with S-allyl-l-cysteine (a derivative of a component of garlic) exhibited neuroprotective effects in a model of ischemic stroke by activating the PI3K/AKT pathway and reducing endoplasmic reticulum stress. nih.gov Another study on gallic acid derivatives suggested that both antioxidant capabilities and hydrophobicity are important for neuroprotective effects against oxidative stress in neurodegenerative disease models. psu.edu These findings point to the potential of the broader class of gallic acid derivatives in neuroprotection, but direct evidence for this compound is lacking.

This compound has been reported to influence processes related to amyloid fibril formation. It has been shown to inhibit the dephosphorylation of amyloid fibrils. biosynth.com Amyloid fibrils are a hallmark of several neurodegenerative diseases, and their formation is a complex process. The parent compound, gallic acid (3,4,5-trihydroxybenzoic acid), has been demonstrated to inhibit the fibrillation of α-synuclein, a protein implicated in Parkinson's disease, and can even disaggregate pre-formed fibrils. nih.gov Gallic acid appears to stabilize soluble, non-toxic oligomers, preventing their conversion into toxic amyloid structures. nih.gov While the precise mechanism of this compound's effect on amyloid fibrils requires further elucidation, its reported inhibitory action on dephosphorylation suggests a potential role in modulating amyloid-related pathologies. biosynth.com

Investigations into the toxicological profile of this compound have revealed potential neurotoxic and teratogenic effects. In animal studies, the compound has been shown to exert neurotoxic effects. biosynth.com Furthermore, at high doses, this compound has been observed to cause teratogenic effects in animals. biosynth.com This indicates that while the compound may have interesting pharmacological properties, its potential for toxicity, particularly during development, is a significant consideration.

| Toxicological Effect | Observation | Conditions | Source |

|---|---|---|---|

| Neurotoxicity | Demonstrated neurotoxic effects | Animal studies | biosynth.com |

| Teratogenicity | Observed teratogenic effects | High doses in animal studies | biosynth.com |

Enzyme Inhibition Studies (e.g., Phosphodiesterase, Dihydrofolate Reductase)

Limited research indicates that this compound has been evaluated for its effects on enzyme activity. Specifically, it has been shown to have an inhibitory effect on phosphodiesterase (PDE) activity. biosynth.com Phosphodiesterases are a group of enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various cellular signaling pathways. Inhibition of these enzymes can lead to a range of physiological effects. Beyond this, a commercial supplier notes its use as a reagent in studies related to the inhibition of dephosphorylation of amyloid fibrils. biosynth.com

Antiparasitic Investigations (e.g., Trypanocidal Activity)

Following a comprehensive review of available scientific literature, no studies were found that investigated the antiparasitic or trypanocidal activity of this compound. Research in this area has largely focused on derivatives of the related compound, 3,4,5-trimethoxybenzoic acid.

Studies on Efflux Pump Inhibition

An extensive search of scientific databases and research publications did not yield any studies concerning the ability of this compound to act as an efflux pump inhibitor in microorganisms or cancer cells. This remains an uninvestigated area for this specific chemical compound.

Protein Binding and Interaction Studies (e.g., with Serum Albumin)

There is no available research in the public domain that details the protein binding and interaction characteristics of this compound, for instance, with serum albumin. Such studies are crucial for understanding the pharmacokinetic profile of a compound but have not been reported for this specific molecule.

General Pharmacodynamic and Pharmacokinetic Research Principles

A thorough search of scientific literature reveals a lack of studies on the general pharmacodynamic and pharmacokinetic principles of this compound. Information regarding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action in a biological system, is not publicly available. One supplier of the chemical notes that it has demonstrated neurotoxic and teratogenic effects in animal studies at high doses, but the underlying pharmacokinetic and pharmacodynamic data are not specified. biosynth.com

Applications in Materials Science and Engineering for 3,4,5 Triethoxybenzoic Acid

Polymer Chemistry and Advanced Materials Development

3,4,5-Triethoxybenzoic acid and its derivatives are valuable components in the field of polymer chemistry and the creation of advanced materials. Their unique molecular structure, featuring multiple ethoxy groups, contributes to properties such as enhanced lipophilicity and higher molecular weight, which can be leveraged in polymer synthesis.

One notable application involves the use of 3,4,5-triethoxybenzamide (B3896364) (TEBA) groups to functionalize the periphery of poly(propylene imine) (PPI) dendrimers. This functionalization creates a congested shell on the dendrimer, forming a unimolecular capsule. These capsules have been successfully used to synthesize palladium (Pd) clusters in the subnanometer range with precise control over the number of Pd atoms (e.g., Pd4, Pd8, and Pd16). oup.com The bulky TEBA groups are crucial in sterically confining the Pd clusters within the dendrimer, preventing aggregation and allowing for the formation of these well-defined subnano clusters. oup.com Without these surface groups, aggregation and precipitation of the metal ions occur. oup.com

Furthermore, lanthanide complexes incorporating 3,4,5-triethoxybenzoate have been synthesized and studied for their potential in advanced materials. rsc.org These complexes can be integrated into polymer matrices to develop new materials with enhanced luminescence properties and processing flexibility. researchgate.net The incorporation of such complexes into polymers can be achieved through doping or copolymerization, leading to hybrid materials with potential applications in optical devices. researchgate.netresearchgate.net

Liquid Crystal Research

This compound and its derivatives have been investigated for their liquid crystalline properties. ontosight.aiscispace.com For instance, polymeric compounds of ruthenium(II,III) 3,4,5-trioctanoxybenzoates have been reported to exhibit liquid crystalline behavior. scispace.com While the direct liquid crystalline properties of some 3,4,5-triethoxybenzoate complexes have been challenging to elucidate due to their nature, research in this area is ongoing. scispace.com

The synthesis of lanthanide complexes with this compound has produced novel materials with interesting structural and thermal properties that are relevant to the field of liquid crystals. rsc.org The structural arrangement of these complexes, often forming dimers or polymeric chains, is a key area of study. rsc.orgscispace.comresearchgate.net In the crystal structure of this compound benzene (B151609) solvate, two molecules form a planar dimer through hydrogen bonds. researchgate.net

Optoelectronic Materials Applications

Complexes involving 3,4,5-triethoxybenzoate ligands have shown promise in the development of optoelectronic materials, particularly due to their luminescent properties. Lanthanide complexes, in particular, are known for their characteristic luminescence. rsc.orgacs.orgacs.org

Research has focused on synthesizing lanthanide complexes with this compound and other ligands, such as 1,10-phenanthroline, to create materials with specific photoluminescent properties. rsc.orgacs.org For example, europium(III) complexes containing 3,4,5-triethoxybenzoate exhibit the characteristic red emission of the Eu³⁺ ion. rsc.org The study of these complexes includes analyzing their photoluminescence spectra, which show characteristic peaks corresponding to electronic transitions within the lanthanide ion. rsc.orgresearchgate.net

The development of these luminescent materials may lead to applications in high-performance optoelectronic devices. researchgate.net By incorporating these complexes into polymer matrices, it is possible to create hybrid materials that combine the processability of polymers with the unique optical properties of the lanthanide complexes, suitable for applications like light-emitting diodes. researchgate.net

Coatings and Surface Modification Studies

This compound has been identified as a suitable agent for surface modification in various material applications. It can be used as a surface modifying agent for particles used in dental materials. googleapis.comgoogleapis.com In this context, it is considered an aromatic nonreactive acid that can be part of a mixture of acids used for the surface treatment of heavy metal oxide fillers. googleapis.comgoogleapis.com This treatment aims to improve the dispersion of the filler particles within a hardenable resin and enhance the strength of the final composite material. googleapis.comgoogleapis.com

The principle of using such organic molecules for surface modification is also seen in the development of specialized coatings. For instance, upper layer-forming compositions for photoresist films in lithography can include derivatives of benzoic acid. google.com While not specifically mentioning the triethoxy- derivative, the use of various substituted benzoic acids highlights their role in creating functional coatings. Furthermore, the functionalization of dendrimers with 3,4,5-triethoxybenzamide groups to create a congested outer shell is a prime example of surface modification at the molecular level to control material properties. oup.com

Derivatives and Analog Synthesis and Evaluation of 3,4,5 Triethoxybenzoic Acid

Design Principles for Derivative Synthesis

The design of derivatives of 3,4,5-triethoxybenzoic acid is guided by established principles of medicinal chemistry aimed at optimizing the compound's pharmacokinetic and pharmacodynamic properties. Key strategies include modifying the carboxylic acid group to enhance stability, cell permeability, and target interaction.

Common approaches involve the conversion of the carboxylic acid to esters, amides, hydrazides, and other functional groups. These modifications can alter the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for biological activity. For instance, esterification can increase lipophilicity, potentially improving membrane permeability. The introduction of amide functionalities can provide additional hydrogen bonding sites, which may enhance binding to biological targets.

Furthermore, the synthesis of hybrid molecules, where the 3,4,5-triethoxybenzoyl moiety is coupled with other pharmacologically active scaffolds, is a common strategy to develop compounds with novel or enhanced biological activities. For example, combining this moiety with a chalcone (B49325) scaffold has been explored for its potential antimitotic effects, drawing on the known activities of both parent structures nih.gov.

Structure-Activity Relationship (SAR) Studies through Experimental Analysis

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of 3,4,5-trialkoxybenzoic acids, SAR studies have provided insights into the features necessary for various pharmacological effects.

While specific SAR data for this compound derivatives is not extensively documented, studies on the closely related 3,4,5-trimethoxybenzoic acid derivatives offer valuable parallels. For instance, in a series of chalcone-trimethoxyphenylamide hybrids, it was observed that the linker between the two aromatic rings plays a significant role in antiproliferative activity nih.gov. Replacement of a 3,4,5-trimethoxycinnamoyl group with a 3,4,5-trimethoxyphenyl group led to a reduction in activity, suggesting the importance of the α,β-unsaturated ketone moiety in the linker for enhanced biological effect nih.gov.

Moreover, modifications to the substitution pattern on the aromatic rings can significantly impact activity. For example, methylation or halogenation of the benzene (B151609) ring of related compounds has been shown to enhance their ability to interact with biological targets like the dopamine (B1211576) transporter elsevierpure.com. These findings suggest that systematic structural modifications of this compound derivatives are likely to yield compounds with a range of biological activities, and SAR studies will be essential in identifying the most promising candidates.

Synthesis and Biological Profiling of Ester Analogs

The synthesis of ester analogs of 3,4,5-trialkoxybenzoic acids is a common strategy to improve their therapeutic potential. Esterification of the carboxylic acid group can enhance lipophilicity and bioavailability.

A general method for the synthesis of these esters involves the reaction of the corresponding benzoyl chloride with an alcohol. For example, 3,4,5-trimethoxybenzoyl chloride can be reacted with various aminoalcohols to produce a range of basic esters cdnsciencepub.com. Another synthetic route involves the preparation of esters of halogenated alcohols, which can then be used as alkylating agents for secondary amines cdnsciencepub.com.

While specific biological data for esters of this compound are scarce, studies on analogs provide valuable insights. For instance, a series of basic esters of 3,4,5-trimethoxybenzoic acid were synthesized and evaluated for their pharmacological properties cdnsciencepub.com. Additionally, a 3,4,5-trimethoxybenzoyl ester analog of epicatechin-3-gallate (B1197462) was developed to improve the stability and cellular absorption of tea polyphenols and showed significant antiproliferative activity against several cancer cell lines nih.gov.

Table 1: Examples of Synthesized Ester Analogs of 3,4,5-Trimethoxybenzoic Acid and their Reported Biological Activities

| Compound Name | Structure | Biological Activity | Reference |

| 2-(Diethylamino)ethyl 3,4,5-trimethoxybenzoate | Reserpine-like activity | cdnsciencepub.com | |

| 3-(Diethylamino)propyl 3,4,5-trimethoxybenzoate | Reserpine-like activity | cdnsciencepub.com | |

| 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin | Antiproliferative activity | nih.gov |

Note: This table is based on data for 3,4,5-trimethoxybenzoic acid derivatives due to the limited availability of data for this compound derivatives.

Synthesis and Biological Profiling of Hydrazide and Hydrazone Derivatives

Hydrazide and hydrazone derivatives represent another important class of analogs of 3,4,5-trialkoxybenzoic acids. The synthesis of 3,4,5-trimethoxybenzohydrazide (B1329584) is typically achieved by reacting the corresponding methyl ester with hydrazine (B178648) hydrate (B1144303) orientjchem.org. This hydrazide can then be condensed with various aldehydes or ketones to form a diverse library of hydrazone derivatives.

Hydrazones are known to possess a wide range of pharmacological activities, including antimicrobial, anticonvulsant, and anticancer effects orientjchem.org. A series of novel (E)-N'-(substituted)-3,4,5-trimethoxybenzohydrazide analogs were synthesized and evaluated for their antibacterial, antifungal, and antidiabetic activities orientjchem.org. Several of these hydrazone derivatives exhibited significant antibacterial activity orientjchem.org.

The synthesis of hydrazones derived from 3,4,5-trihydroxybenzohydrazide (a precursor to the triethoxy analog) has also been reported, highlighting the accessibility of this class of compounds nih.govnih.gov.

Table 2: Examples of Synthesized Hydrazone Derivatives of 3,4,5-Trimethoxybenzoic Acid and their Reported Biological Activities

| Compound Name | Structure | Biological Activity | Reference |

| (E)-N'-(4-chlorobenzylidene)-3,4,5-trimethoxybenzohydrazide | Antibacterial activity | orientjchem.org | |

| (E)-N'-(4-nitrobenzylidene)-3,4,5-trimethoxybenzohydrazide | Antibacterial activity | orientjchem.org | |

| (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide | Potential for further biological studies | nih.govnih.gov |

Note: This table is based on data for 3,4,5-trimethoxybenzoic acid and related derivatives due to the limited availability of data for this compound derivatives.

Synthesis and Biological Profiling of Halogenated Derivatives

The introduction of halogen atoms into a pharmacologically active molecule is a well-established strategy in drug design to modulate its physicochemical properties and biological activity. Halogenation can affect a compound's lipophilicity, metabolic stability, and binding affinity to its target.

Studies on other halogenated aromatic compounds have demonstrated the potential benefits of this modification. For example, the introduction of halogens into stilbene (B7821643) derivatives was shown to result in compounds with optimal lipophilicity and enhanced antioxidant activity mdpi.com. Similarly, halogenation of the benzene ring of trihexyphenidyl (B89730) analogs enhanced their ability to block the binding of a cocaine analog to the dopamine transporter elsevierpure.com. These findings suggest that the synthesis and biological profiling of halogenated derivatives of this compound could be a promising avenue for the discovery of novel therapeutic agents.

Advanced Analytical Methodologies for Detection and Quantification of 3,4,5 Triethoxybenzoic Acid

Chromatographic Techniques (e.g., HPLC, GC)

Chromatographic techniques are paramount for the separation, identification, and quantification of individual components within a mixture. For a compound like 3,4,5-Triethoxybenzoic acid, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent powerful analytical tools.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high resolution and sensitivity. While specific HPLC methods for this compound are not extensively documented in readily available literature, established methods for its structural analog, 3,4,5-Trimethoxybenzoic acid, provide a strong basis for method development. For instance, a reverse-phase (RP) HPLC method could be employed, likely utilizing a C18 or similar nonpolar stationary phase. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with an acid additive like formic acid or phosphoric acid to ensure the analyte is in a single ionic form, which improves peak shape and retention time consistency. sielc.com Detection could be achieved using a UV-Vis detector, set to a wavelength where this compound exhibits maximum absorbance.

Gas Chromatography (GC) is another viable technique, particularly for volatile or semi-volatile compounds. Direct analysis of this compound by GC can be challenging due to its polarity and relatively high boiling point. To overcome this, derivatization is often employed to increase the volatility and thermal stability of the analyte. A common approach for acidic compounds is silylation, which converts the carboxylic acid group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ester. Following derivatization, the sample can be injected into the GC system, where it is separated on a capillary column and detected by a flame ionization detector (FID) or, for greater specificity and structural information, a mass spectrometer (MS). While specific GC methods for the triethoxy variant are not widely published, the general principles of GC analysis for similar benzoic acid derivatives are well-established.

Spectrophotometric Quantification Methods

Spectrophotometry offers a simpler and more accessible method for the quantification of compounds that absorb light. A UV-Vis spectrophotometer can be used to determine the concentration of this compound in a solution. This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To perform a spectrophotometric analysis, a pure sample of this compound would be dissolved in a suitable solvent (one that does not absorb light in the same region as the analyte) to prepare a series of standard solutions of known concentrations. The UV-Vis spectrum of one of these solutions would be recorded to determine the wavelength of maximum absorbance (λmax). Subsequently, the absorbance of each standard solution would be measured at this λmax to construct a calibration curve. The concentration of this compound in an unknown sample could then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. It is important to note that this method is susceptible to interference from other compounds in the sample that may also absorb at the same wavelength.

Electrophoretic Methods

Electrophoretic methods separate molecules based on their charge-to-mass ratio in an electric field. For an acidic compound like this compound, techniques such as capillary electrophoresis (CE) could be highly effective. In CE, the analyte would migrate in a fused-silica capillary filled with a background electrolyte (BGE) under the influence of a high voltage. The carboxyl group of this compound would be deprotonated at a suitable pH, giving the molecule a negative charge and causing it to migrate towards the anode.

The composition and pH of the BGE are critical parameters that can be optimized to achieve efficient separation from other components in a sample. Detection in CE is typically performed using on-column UV-Vis absorbance. Capillary electrophoresis can offer high separation efficiency, short analysis times, and requires only very small sample volumes. While specific applications of electrophoretic methods for this compound are not prominent in the literature, the principles governing the separation of other organic acids are directly applicable.

Bioanalytical Method Development for Biological Matrices

The quantification of this compound in biological matrices such as plasma, urine, or tissue homogenates presents unique challenges due to the complexity of these samples. The development of a robust bioanalytical method is crucial for pharmacokinetic and metabolic studies. Such methods typically involve three key steps: sample preparation, analyte separation and detection, and method validation.

Sample Preparation: This is a critical step to remove interfering substances like proteins and lipids and to concentrate the analyte. Common techniques include protein precipitation (using solvents like acetonitrile or methanol), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method depends on the properties of the analyte and the nature of the biological matrix.

Separation and Detection: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical applications due to its high selectivity and sensitivity. An HPLC or UHPLC system would be used to separate this compound from other endogenous components. The eluent would then be introduced into a mass spectrometer. For quantification, multiple reaction monitoring (MRM) is typically used, where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This provides a high degree of certainty in the identification and quantification of the compound.

Method Validation: A bioanalytical method must be rigorously validated to ensure its reliability. This involves assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage and handling conditions. While specific bioanalytical methods for this compound are not readily found, the established guidelines from regulatory bodies provide a clear framework for the development and validation of such assays.

Interactive Data Table: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B in 10 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Expected Retention Time | ~ 6.5 min |

Interactive Data Table: Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| Carrier Gas | Helium at 1 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 50-500 m/z |

Future Research Directions and Emerging Paradigms for 3,4,5 Triethoxybenzoic Acid

Exploration of Novel Biological Targets and Therapeutic Areas

Initial studies have provided a glimpse into the bioactivity of 3,4,5-Triethoxybenzoic acid, suggesting several intriguing paths for future therapeutic exploration. The compound has been identified as a synthetic molecule with observed neurotoxic effects in certain animal studies. biosynth.com This finding, while highlighting a need for caution, also opens up research avenues into its mechanisms of neurotoxicity, which could, in turn, inform the study of neurodegenerative diseases.

One of the key areas of interest is its role in protein aggregation. Research has indicated that this compound can inhibit the dephosphorylation of amyloid fibrils. biosynth.com This is significant because amyloid fibril formation is a hallmark of several debilitating conditions, including Alzheimer's disease. Future research will likely focus on elucidating the precise mechanism of this inhibition and exploring its potential to modulate the progression of amyloid-related pathologies. The compound's use as a laboratory reagent for the synthesis of amyloid fibrils further underscores its utility in this research domain. biosynth.com

Furthermore, the compound has been shown to affect phosphodiesterase (PDE) activity. biosynth.com PDEs are a superfamily of enzymes that play crucial roles in signal transduction pathways, and their dysregulation is implicated in a wide range of disorders, from cardiovascular diseases to inflammatory conditions and neurological disorders. The exploration of which specific PDE isoenzymes are targeted by this compound and the functional consequences of this inhibition could uncover new therapeutic applications. It is also noted that high doses have demonstrated teratogenic effects in animal models, a critical consideration for any future therapeutic development. biosynth.com

Integration with Nanotechnology and Advanced Drug Delivery Systems

The integration of this compound with nanotechnology and advanced drug delivery systems represents a promising, albeit largely unexplored, frontier. The future in this area will likely involve leveraging the physicochemical properties of the molecule to create novel nanocarriers and targeted delivery platforms.

Research into related trimethoxybenzoic acid derivatives has shown their potential in forming complexes with metals like platinum to create nanoparticles with anticancer activity. ontosight.ai By analogy, future studies could investigate the synthesis of this compound-based nanoparticles. These nanostructures could be engineered for targeted drug delivery, potentially enhancing therapeutic efficacy while minimizing systemic toxicity. The larger ethoxy groups, compared to methoxy (B1213986) groups, may influence the size, stability, and drug-release kinetics of such nanoparticles, warranting detailed investigation.

Another avenue of research is the development of liposomal or polymeric nanoparticle formulations encapsulating this compound or its derivatives. Such systems could improve the compound's solubility, bioavailability, and ability to cross biological barriers like the blood-brain barrier, which would be particularly relevant for exploring its effects on neurological targets. The surface of these nanoparticles could be functionalized with specific ligands to actively target tissues or cells, for instance, amyloid plaques in the brain.

Sustainable Synthesis and Biocatalytic Approaches

The development of sustainable and environmentally friendly methods for chemical synthesis is a paramount goal in modern chemistry. For this compound, future research will almost certainly pivot towards greener synthetic routes, moving away from harsh reagents and conditions.

Currently, the synthesis of analogous compounds like 3,4,5-trimethoxybenzoic acid often involves the use of hazardous methylating agents such as dimethyl sulfate (B86663). google.comchemicalbook.com A key future direction will be the replacement of these traditional alkylating agents with more sustainable alternatives for the ethylation of gallic acid (the precursor). Green ethylating agents, such as diethyl carbonate, could be explored in conjunction with efficient catalytic systems to produce this compound with high yield and purity, while minimizing toxic byproducts. google.com

Biocatalysis offers another powerful paradigm for sustainable synthesis. While specific biocatalytic routes for this compound are not yet established, research on related compounds provides a clear roadmap. For instance, studies have demonstrated the use of enzymes and whole-cell biocatalysts, such as Aspergillus niger and Pseudomonas fluorescens, in the production of intermediates for trimethoprim, which involves the enzymatic reduction of 3,4,5-trimethoxybenzoic acid. nih.govscispace.com Future research could focus on discovering or engineering enzymes, such as O-ethyltransferases, that can efficiently and selectively ethylate the hydroxyl groups of gallic acid. Furthermore, the use of fungal strains, particularly from the Basidiomycota phylum, has been shown to be effective in the biotransformation of various benzoic acid derivatives. scispace.comnih.govresearchgate.net Screening these or other microorganisms for their ability to convert gallic acid or its intermediates into this compound is a promising direction for developing a commercially viable and sustainable biomanufacturing process.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To unlock the full therapeutic potential of the this compound scaffold, future research will increasingly rely on high-throughput screening (HTS) and combinatorial chemistry. These technologies enable the rapid synthesis and evaluation of large libraries of related compounds, accelerating the discovery of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

The core structure of this compound provides a versatile platform for creating diverse chemical libraries. The carboxylic acid group is particularly amenable to modification, allowing for the synthesis of a wide array of esters and amides. Combinatorial approaches could be employed to react this compound with various alcohols, amines, amino acids, and peptide fragments to generate extensive libraries of novel derivatives. lu.senih.gov

These libraries can then be subjected to HTS assays to identify "hits" against specific biological targets. For example, based on the initial findings for the parent compound, screening assays could be designed to identify derivatives with potent and selective inhibitory activity against specific phosphodiesterase isoforms or those that are highly effective at preventing amyloid fibril formation. biosynth.comgoogle.com Cell-based assays can be used in high-throughput formats to assess the effects of these new compounds on cellular processes like cell proliferation, apoptosis, and inflammation. google.com The use of computational tools and in silico screening can further refine these libraries before synthesis, prioritizing compounds with the highest predicted activity and best drug-like properties. google.com This integrated approach of combinatorial synthesis and HTS will be instrumental in mapping the structure-activity relationships (SAR) of the 3,4,5-triethoxybenzoyl scaffold and identifying lead candidates for further preclinical and clinical development.

Q & A

Q. What are the optimal synthetic routes for 3,4,5-Triethoxybenzoic acid in laboratory settings?

The compound is synthesized via acetylation of gallic acid derivatives. A common method involves refluxing gallic acid with acetic anhydride and sulfuric acid as a catalyst, followed by purification through crystallization. Careful control of reaction temperature (100–120°C) and stoichiometric ratios ensures high yields (>85%). Post-synthesis characterization via melting point analysis and NMR confirms product integrity .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

Key techniques include:

- FT-IR : Identifies ester (C=O stretch at ~1750 cm⁻¹) and carboxylic acid (broad O-H stretch at 2500–3000 cm⁻¹) functional groups.

- NMR : ¹H NMR shows ethoxy group signals (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and aromatic protons (δ 6.8–7.2 ppm).

- X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., R₂²(8) motifs between carboxylic acid groups) .

Q. What stability considerations are critical for storing and handling this compound?

The compound is stable under inert atmospheres but hygroscopic. Storage in moisture-free environments (desiccators with silica gel) at 2–8°C is recommended. Degradation products, such as hydrolyzed esters, can be monitored via TGA (weight loss onset at ~200°C) .

Q. What biological activities have been explored for this compound?

Its acetylated derivatives exhibit enhanced antifungal activity compared to gallic acid, likely due to improved lipid solubility and membrane permeability. Preliminary studies suggest potential as enzyme inhibitors (e.g., tyrosine kinases) .

Q. How can researchers analyze purity and degradation products of this compound?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>97%).

- TGA/DSC : Detects thermal degradation (endothermic peaks at 250–300°C) and moisture content .

Advanced Research Questions

Q. How can discrepancies between experimental and computational structural data for this compound be reconciled?

Discrepancies in bond lengths (e.g., C1−O1: 6.2% longer computationally) arise from hydrogen bonding in the solid state, which DFT models (B3LYP/6-311++G(2d,p)) may not fully capture. Including dimeric configurations (B97D functional) improves agreement with X-ray data, highlighting the role of intermolecular interactions .

Q. What strategies optimize esterification reactions to improve yields of this compound derivatives?

Q. How do ethoxy substituents influence the electronic properties of this compound?

Computational studies (DFT) reveal ethoxy groups donate electron density to the aromatic ring, reducing the carboxylic acid's acidity (pKa ~3.8 vs. ~4.7 for gallic acid). This alters reactivity in nucleophilic substitution and metal coordination .

Q. What role do hydrogen-bonding networks play in the crystal structure of anhydrous this compound?

The R₂²(8) homosynthon between carboxylic acid groups stabilizes the lattice, with interaction energies of -20.99 kcal/mol (B97D calculations). This motif persists despite conformational flexibility in ethoxy groups, as shown in ORTEP diagrams .

Q. How does the ecological and toxicological profile of this compound inform laboratory safety protocols?

While not classified as carcinogenic or hazardous (per ACGIH/IARC), limited toxicological data necessitate precautions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.